Optical Purity Attained with (2S,2′S) Ligand vs. Racemic Ligand vs. Mono‑Pyrrolidine Ligand in BuLi + Benzaldehyde
In the addition of n‑butyllithium to benzaldehyde, employing the (2S,2′S) ligand (CAS 66283-23-6) in a 1:1 dimethoxymethane/dimethyl ether solvent at −123 °C gave (R)‑1‑phenyl‑1‑pentanol with 95 % optical purity . Under identical conditions, the racemic bis‑pyrrolidine ligand yielded the product as a racemate (0 % optical purity), while (S)‑1‑methyl‑2‑pyrrolidinemethanol (CAS 34381-71-0) afforded less than 20 % optical purity . This demonstrates that both the (S,S) absolute configuration and the full bis‑pyrrolidine architecture are requirements for high enantioface discrimination.
| Evidence Dimension | Optical purity of 1‑phenyl‑1‑pentanol product |
|---|---|
| Target Compound Data | (2S,2′S) ligand: 95 % optical purity |
| Comparator Or Baseline | Racemic bis‑pyrrolidine: 0 % optical purity; (S)‑1‑methyl‑2‑pyrrolidinemethanol: <20 % optical purity |
| Quantified Difference | 95 percentage‑point advantage over racemic ligand; >75 percentage‑point advantage over mono‑pyrrolidine analogue |
| Conditions | n‑BuLi (2.0 equiv), benzaldehyde (1.0 equiv), ligand (2.0 equiv), 1:1 dimethoxymethane/dimethyl ether, −123 °C |
Why This Matters
For procurement in asymmetric‑synthesis laboratories, only the (2S,2′S) stereoisomer delivers product with near‑enantiopurity; any other stereochemical or structural variant collapses selectivity and necessitates costly chiral purification.
- [1] Soai, K.; Mukaiyama, T. Effects of Solvents on the Enantioface-Differentiating (Asymmetric) Addition of Butyllithium to Benzaldehyde Using (2S,2′S)-2-Hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine as a Chiral Ligand. Chem. Lett. 1978, 7 (5), 491–492. https://doi.org/10.1246/cl.1978.491 View Source
- [2] Mukaiyama, T.; Soai, K.; Sato, T.; Shimizu, H.; Suzuki, K. Enantioface-Differentiating (Asymmetric) Addition of Alkyllithium and Dialkylmagnesium to Aldehydes by Using (2S,2′S)-2-Hydroxymethyl-1-[(1-alkylpyrrolidin-2-yl)methyl]pyrrolidines as Chiral Ligands. J. Am. Chem. Soc. 1979, 101 (6), 1455–1460. https://doi.org/10.1021/ja00500a018 View Source
